molecular formula C11H22N2 B1308164 7-(Diethylamino)heptanenitrile

7-(Diethylamino)heptanenitrile

Cat. No.: B1308164
M. Wt: 182.31 g/mol
InChI Key: ZTWBNXMVYJDZOX-UHFFFAOYSA-N
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Description

7-(Diethylamino)heptanenitrile is a nitrile derivative featuring a diethylamino (-N(C₂H₅)₂) substituent at the 7-position of a heptane backbone. Key characteristics include:

  • Molecular Formula: C₁₁H₂₂N₂ (derived from substituent addition to heptanenitrile).
  • Molecular Weight: ~182.31 g/mol.
  • Key Functional Groups: Terminal nitrile (-C≡N) and tertiary amine (-N(C₂H₅)₂).

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

7-(diethylamino)heptanenitrile

InChI

InChI=1S/C11H22N2/c1-3-13(4-2)11-9-7-5-6-8-10-12/h3-9,11H2,1-2H3

InChI Key

ZTWBNXMVYJDZOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Polarity Key Properties References
7-(Diethylamino)heptanenitrile -N(C₂H₅)₂ C₁₁H₂₂N₂ ~182.31 Moderate Lipophilic, basic (pKa ~10–11), potential for salt formation. Inferred
7-Hydroxyheptanenitrile -OH C₇H₁₃NO 127.18 High Polar, forms hydrogen bonds; collision cross-section data available .
7-(Methylthio)heptanenitrile -SMe C₈H₁₅NS 157.28 Low–Moderate Thioether group oxidizable to sulfoxide; detected in Wasabia japonica .
Heptanonitrile None C₇H₁₃N 111.18 Low Volatile, simple nitrile; used as solvent or intermediate .
Heptanedinitrile -C≡N (at both ends) C₇H₁₀N₂ 122.17 High High reactivity due to dual nitriles; polymer precursor .

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